Product packaging for Bis(2-methylpropyl)arsinic acid(Cat. No.:CAS No. 94629-36-4)

Bis(2-methylpropyl)arsinic acid

Cat. No.: B14349909
CAS No.: 94629-36-4
M. Wt: 222.16 g/mol
InChI Key: HVRXVNMNHJXUFQ-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl)arsinic acid is an organoarsenic compound of significant interest in research chemistry and environmental science. While specific studies on this exact compound are limited in the public domain, organoarsenicals as a class are pivotal for investigating arsenic metabolism, environmental fate, and toxicological mechanisms . Researchers utilize such compounds to probe the biochemical pathways of arsenic methylation and detoxification, processes that involve reduction and methylation reactions catalyzed by enzymes such as glutathione-S-transferase omega-1 (GSTO1) and arsenic (III) methyltransferase (AS3MT) . The core value of this reagent lies in its application as a standard or reference material in analytical method development, particularly in chromatography and mass spectrometry, for detecting and quantifying arsenical species in complex biological or environmental samples . Furthermore, it serves as a synthetic intermediate or precursor for developing other organoarsenic molecules, which have historical and niche applications as herbicides, insecticides, and in pharmaceutical research . Its mechanism of action, inferred from related trivalent organoarsenicals, may involve interactions with cellular thiol groups and the potential to induce oxidative stress, making it relevant for studies in cellular toxicology and biochemistry . This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal uses . Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines for handling potentially hazardous chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19AsO2 B14349909 Bis(2-methylpropyl)arsinic acid CAS No. 94629-36-4

Properties

CAS No.

94629-36-4

Molecular Formula

C8H19AsO2

Molecular Weight

222.16 g/mol

IUPAC Name

bis(2-methylpropyl)arsinic acid

InChI

InChI=1S/C8H19AsO2/c1-7(2)5-9(10,11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11)

InChI Key

HVRXVNMNHJXUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[As](=O)(CC(C)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Bis 2 Methylpropyl Arsinic Acid

Advanced Synthetic Pathways for Bis(2-methylpropyl)arsinic Acid and Related Analogs

The creation of arsinic acids with specific alkyl groups, such as the 2-methylpropyl (isobutyl) group, can be achieved through several established and emerging synthetic routes. Traditional methods often rely on the alkylation of arsenic trihalides using Grignard or organolithium reagents, followed by oxidation. wikipedia.org However, modern approaches seek greater efficiency, control, and safety.

A general route to dialkylarsinic acids involves the Meyer reaction, where an arsenite is alkylated with an alkyl halide. For this compound, this would involve reacting a source of the bis(2-methylpropyl)arsenite anion with an oxidizing agent. Another common approach is the oxidation of the corresponding tertiary arsine, bis(2-methylpropyl)arsine.

Catalysis offers a paradigm shift in organoarsenic synthesis, aiming to improve reaction efficiency and selectivity while minimizing harsh conditions. acs.org While the direct catalytic synthesis of this compound is not widely documented, principles from broader organoarsenic chemistry can be applied. For instance, copper-catalyzed reactions have been historically used for certain arylation reactions of arsenic compounds. wikipedia.org

Modern catalytic systems, including those based on palladium, are heavily utilized in cross-coupling reactions to form carbon-heteroatom bonds, a strategy that could be adapted for As-C bond formation. The development of specific ligands is crucial for controlling the reactivity and selectivity of these metal catalysts. Furthermore, biocatalysis, using enzymes from organisms that metabolize arsenic, represents a frontier in green chemistry for creating specific organoarsenicals. acs.org For example, enzymes like ArsM are known to catalyze arsenic methylation, suggesting that engineered enzymes could potentially perform more complex alkylations. acs.org

Table 1: Potential Catalytic Strategies for Arsinic Acid Synthesis

Catalytic Method Catalyst Type Potential Application to this compound Synthesis Reference
Cross-Coupling Palladium or Copper-based Coupling of an arsenic pronucleophile with isobutyl halides or derivatives. wikipedia.org
Biocatalysis Engineered Enzymes (e.g., variants of ArsL/ArsM) Stereospecific alkylation of an arsenic substrate using a biological catalyst. acs.org

Arsenic compounds with four different substituents on the arsenic atom are chiral. While this compound itself is achiral, its derivatives can be chiral at the arsenic center or possess stereocenters within the alkyl groups. Stereoselective synthesis is critical for producing single enantiomers of such molecules, which is often essential for pharmaceutical or biological applications. numberanalytics.com

One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. numberanalytics.com A chiral molecule is temporarily attached to the arsenic center to direct the addition of subsequent groups in a spatially-specific manner, after which the auxiliary is removed. numberanalytics.com Another powerful method is asymmetric catalysis, where a chiral catalyst, such as a metal complex with a chiral ligand, orchestrates the reaction to favor the formation of one enantiomer over the other. nih.gov While specific examples for arsinic acids are not abundant, the principles are drawn from well-established asymmetric synthesis in organic chemistry. youtube.com

For instance, a synthetic approach could involve the kinetic resolution of a racemic mixture of a chiral arsinic acid derivative. acs.org In this process, a chiral catalyst or reagent selectively reacts with one enantiomer, allowing the other to be isolated in an enantiomerically enriched form. acs.org

Derivatization and Functionalization Strategies for this compound

Derivatization of this compound involves chemically modifying the molecule to create new compounds with different properties or functionalities. The arsinic acid moiety, R₂As(O)OH, offers several reaction sites. The hydroxyl group can be esterified or converted into an acid halide. The As=O bond can be reduced to yield the corresponding trivalent arsine, which can then be used in further reactions, such as complexation with transition metals.

Functionalization can also be performed on the isobutyl groups, although this is generally more challenging due to the relative inertness of C-H bonds. However, modern synthetic methods, such as late-stage functionalization, could potentially introduce new groups.

Table 2: Examples of Derivatization Reactions

Reaction Type Reagent Product Type
Esterification Alcohol (e.g., Methanol) in the presence of an acid catalyst Arsinic ester (R₂As(O)OR')
Reduction SO₂/HI or other reducing agents Arsinous acid halide (R₂AsI) or secondary arsine (R₂AsH) wikipedia.org
Halogenation Thionyl chloride (SOCl₂) Arsinic acid chloride (R₂As(O)Cl)

The trivalent derivatives of arsinic acids, such as secondary arsines (R₂AsH), are valuable intermediates. They can be used as nucleophiles to attack various electrophiles, expanding the range of accessible organoarsenic compounds. nih.gov

Mechanistic Investigations of this compound Formation in Environmental and Biogeochemical Processes

This compound is not a common naturally occurring organoarsenical. The dominant biogeochemical pathway for organoarsenic formation in the environment is biomethylation. nih.gov Microorganisms, including bacteria, fungi, and algae, can transform inorganic arsenic into methylated forms like monomethylarsonic acid (MMA), dimethylarsinic acid (DMAA), and trimethylarsine (B50810) oxide (TMAO). nih.govwikipedia.org

This process is generally considered a detoxification mechanism, where inorganic arsenic is converted into less toxic and sometimes volatile forms. nih.gov The formation of arsenic compounds with larger alkyl groups, such as isobutyl, is not a well-documented natural process. The presence of this compound in the environment would more likely be the result of the degradation of anthropogenic (man-made) organoarsenic compounds or from specific, yet-to-be-discovered, microbial pathways.

The biogeochemical cycling of arsenic is complex and linked to the cycles of other elements like carbon, iron, and sulfur. nih.govqub.ac.uk Microorganisms mediate the redox transformation of arsenic between its As(V) and As(III) oxidation states, which influences its mobility and bioavailability. nih.gov The formation of arsinic acids in the environment typically proceeds through the oxidative methylation of trivalent arsenic species, often involving S-adenosylmethionine (SAM) as a methyl group donor in biological systems. wikipedia.org The potential for microbial pathways to synthesize more complex alkylated arsenicals remains an area for further research.

Environmental Biogeochemistry and Distribution of Bis 2 Methylpropyl Arsinic Acid

Environmental Transformation and Degradation Pathways of Bis(2-methylpropyl)arsinic Acid

Hydrolytic Transformation Processes

This lack of information precludes the creation of data tables and detailed research findings as requested. The absence of data suggests that this compound may not be considered a significant environmental contaminant, or its study may be limited to unpublished or proprietary research.

Microbial Metabolism and Biotransformation of this compound

Microorganisms play a crucial role in the transformation of organoarsenicals in the environment, influencing their speciation, mobility, and toxicity. The metabolism of dialkylarsinic acids like this compound involves a series of oxidative and reductive biotransformation pathways, as well as methylation and demethylation processes.

Oxidative Biotransformation Pathways

Under aerobic conditions, microorganisms can facilitate the oxidative degradation of dialkylarsinic acids. This process can lead to the formation of other arsenic compounds. For instance, studies on dimethylarsinic acid (DMA) have shown that it can be oxidized to monomethylarsonic acid (MMA) and subsequently to inorganic arsenate (As(V)). This degradation is often mediated by a consortium of soil bacteria. The efficiency of this process can be influenced by various environmental factors, including the availability of nutrients and the specific microbial communities present. For example, the degradation of the herbicide MSMA (monomethylarsonate) involves an oxidative pathway. researchgate.net

Reductive Biotransformation Pathways

In anaerobic environments, reductive biotransformation pathways become significant. Microorganisms can reduce pentavalent dialkylarsinic acids to their more toxic trivalent counterparts. For example, pentavalent dimethylarsinic acid (DMA(V)) can be microbially reduced to trivalent dimethylarsinous acid (DMA(III)). nih.gov This reduction is a critical step in the biogeochemical cycling of arsenic, as trivalent organoarsenicals are generally more mobile and toxic. Certain anaerobic bacteria, including some methanogens and sulfate-reducing bacteria, have been implicated in these reductive processes. nih.gov The redox potential of the environment is a key factor controlling these transformations, with reducing conditions favoring the formation of trivalent arsenic species. researchgate.netnih.gov

Biomethylation and Demethylation Processes Affecting Arsenic Speciation

Biomethylation and demethylation are fundamental microbial processes that significantly alter arsenic speciation. Microorganisms can methylate inorganic arsenic to form monomethylated, dimethylated, and trimethylated arsenic compounds. nih.gov Conversely, they can also demethylate organoarsenicals back to inorganic forms.

The demethylation of dimethylarsinic acid (DMA) to monomethylarsonic acid (MMA) and subsequently to inorganic arsenic has been observed in various soil and sediment environments. nih.govepfl.ch This process is often a two-step reaction carried out by a microbial community, where one group of bacteria may reduce the pentavalent organoarsenical to its trivalent form, and another group carries out the demethylation. For example, a Burkholderia species has been identified that can reduce MAs(V) to MAs(III), which is then demethylated to As(III) by a Streptomyces species. scispace.com The half-life of DMA in soils can vary significantly depending on environmental conditions, ranging from a few days to several months. epfl.chresearchgate.net

The following table summarizes the half-lives of dimethylarsinic acid (DMA) under different conditions, illustrating the impact of microbial activity and environmental factors on its persistence.

EnvironmentConditionHalf-life of DMAReference
Forest Floor ExtractsOxic187 days researchgate.net
Fen ExtractsOxic46 days researchgate.net
Fen ExtractsAnoxicStable for 100 days researchgate.net
Various Soils-1.3–12.6 days epfl.ch

Speciation Studies of Arsenic in the Presence of this compound

The speciation of arsenic in the environment is dynamic, with continuous interconversion between different organic and inorganic forms. The presence of dialkylarsinic acids like this compound influences this speciation through various transformation pathways and interactions with environmental components.

Interconversion Pathways with Other Organoarsenicals and Inorganic Arsenic Species

As discussed, dialkylarsinic acids are part of a complex network of arsenic transformations. They can be formed through the methylation of inorganic arsenic and can, in turn, be demethylated back to inorganic forms. nih.govacs.org The interconversion between pentavalent and trivalent states of both inorganic and organic arsenic species is a key feature of this cycle, largely driven by microbial activity under varying redox conditions. nih.govosti.gov For instance, in flooded soils, the concentration of methylated arsenic species can transiently increase before being demethylated. acs.org The rate of these interconversions is influenced by factors such as soil type, organic matter content, and the composition of the microbial community. acs.org

The table below presents data on the microbial methylation of inorganic arsenic to DMA in various soils, highlighting the variability of this process.

Soil OriginIncubation Time (days)DMA Concentration (µg/L)Percentage of Methylated AsReference
UK2085-36% acs.org
US20217-62% acs.org
China (Paddy Soil 1)10790-20.2% acs.org
China (Paddy Soil 2)10540-20.2% acs.org
Bangladesh (Paddy Soil 1)54<1<1% acs.org
Bangladesh (Paddy Soil 2)54<1<1% acs.org

Complexation and Interactions with Natural Organic Matter and Mineral Surfaces

Organoarsenicals, including dialkylarsinic acids, can interact with natural organic matter (NOM) and mineral surfaces in the environment, which affects their mobility and bioavailability. The complexation with dissolved organic matter (DOM), such as humic and fulvic acids, can either enhance or reduce the mobility of arsenic species depending on the nature of the DOM and the environmental conditions. These complexes can be soluble and transported with water flow. nih.gov

The sorption of dialkylarsinic acids onto mineral surfaces, such as iron oxides and clay minerals, is another important process. This sorption is influenced by the pH of the environment and the surface properties of the minerals. Spectroscopic studies have shown that dimethylarsinic acid can form both inner- and outer-sphere complexes with iron oxides. nih.gov The sorption capacity of minerals for DMA is generally lower than for inorganic arsenate, which can be attributed to steric hindrance from the alkyl groups. tci-thaijo.org

The following table shows the maximum sorption capacity (q_m) of different arsenic species on 2-line ferrihydrite, a common iron oxide mineral.

Arsenic SpeciesMaximum Sorption Capacity (q_m) (mg/g)Reference
Inorganic Arsenate (As(V))> Dimethylarsinic Acid (DMA(V)) tci-thaijo.org
Dimethylarsinic Acid (DMA(V))> Dimethylmonothioarsinic Acid (DMMTA(V)) tci-thaijo.org
Dimethylmonothioarsinic Acid (DMMTA(V))> Dimethyldithioarsinic Acid (DMDTA(V)) tci-thaijo.org

Research Findings on this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental behavior of the chemical compound this compound. Despite targeted searches for data on its environmental biogeochemistry, distribution, bioaccumulation, and trophic transfer, no specific research findings or datasets for this particular compound could be identified.

Efforts to locate information on its potential synonym, diisobutylarsinic acid, also proved fruitless in yielding relevant data concerning its environmental fate and ecological impact. While research exists for other organoarsenic compounds and similarly named chemicals such as phthalates, the strict focus on this compound as per the requested scope prevents the inclusion of such data.

Consequently, it is not possible to provide a detailed analysis or generate the requested data tables on the bioaccumulation and trophic transfer mechanisms of this compound in ecological systems. The specific subsections, including the uptake and accumulation dynamics in aquatic organisms and its biomagnification potential within food webs, cannot be addressed due to the absence of published research on this compound.

This lack of information highlights a potential area for future environmental chemistry and toxicology research to investigate the environmental prevalence and ecological risks associated with this specific organoarsenic compound. Until such studies are conducted and published, a scientifically accurate and detailed article on the environmental biogeochemistry and distribution of this compound, as outlined, cannot be constructed.

Advanced Analytical Methodologies for Bis 2 Methylpropyl Arsinic Acid Characterization

Chromatographic Separation Techniques for Bis(2-methylpropyl)arsinic Acid Speciation

Chromatography is the cornerstone of arsenic speciation analysis, enabling the separation of different arsenic compounds from one another before detection. thermofisher.com The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as polarity, charge, and volatility.

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for arsenic speciation due to its versatility in handling non-volatile and thermally labile compounds. acs.orgthermofisher.com For compounds like this compound, which is structurally similar to other dialkylarsinic acids such as dimethylarsinic acid (DMAA), both reversed-phase (RP) and ion-exchange chromatography (IC) are applicable.

Ion-Exchange Chromatography (IC): Anion-exchange chromatography is particularly effective for separating anionic arsenic species, including arsenite, arsenate, and alkylarsonic acids. nih.govresearchgate.net The separation is based on the interaction of the negatively charged arsinic acid with a positively charged stationary phase. A common column choice for this purpose is the Hamilton PRP-X100. nih.govnih.govwur.nl Elution is typically achieved using a buffered mobile phase, often containing ammonium (B1175870) carbonate or ammonium phosphate (B84403), with a gradient elution to separate species with different charges and affinities. nih.govresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (e.g., C18 or ODS) is used with a polar mobile phase. nih.gov While less common for small anionic arsenicals, it can be effective for larger, more hydrophobic organoarsenic compounds. The separation of this compound, with its larger alkyl groups compared to DMAA, could be well-suited for RP-HPLC. The mobile phase often requires ion-pairing reagents to improve the retention and peak shape of anionic analytes. researchgate.net

The following table summarizes typical HPLC conditions used for the separation of analogous arsenic compounds, which would be starting points for method development for this compound.

ParameterIon-Exchange ChromatographyReversed-Phase Chromatography
Column Hamilton PRP-X100 Anion Exchange nih.govwur.nlODS (C18, C8, C30) nih.gov
Mobile Phase Ammonium carbonate or phosphate buffer nih.govresearchgate.netAmmonium dihydrogen phosphate buffer nih.gov
Elution Mode Gradient nih.govIsocratic
Detection Coupled with ICP-MS or ESI-MSCoupled with ICP-MS or ESI-MS

Gas chromatography (GC) offers high separation efficiency but requires analytes to be volatile and thermally stable. nih.govresearchgate.net Arsinic acids like this compound are polar, non-volatile compounds and cannot be directly analyzed by GC. researchgate.net Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the analyte into a volatile and thermally stable form. nih.govyoutube.com

The derivatization process modifies the polar functional groups responsible for low volatility. researchgate.netsigmaaldrich.com Common derivatization reactions for arsenic compounds include:

Thiol Derivatization: Reaction with thiol-containing reagents, such as 2,3-dimercapto-1-propanol (BAL), converts arsenic species into stable, volatile thioarsenites that are amenable to GC analysis. nih.gov

Silylation: This process replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. youtube.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com

Once derivatized, the volatile arsenic compound can be effectively separated on a GC column and detected by a mass spectrometer. nih.gov

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS) is the preferred detection method for arsenic speciation due to its high sensitivity and ability to provide elemental or molecular information.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental detection technique renowned for its exceptionally low detection limits for arsenic, often in the parts-per-trillion (ng/L) range. thermofisher.comshimadzu.com It serves as an element-specific detector, identifying arsenic based on its mass-to-charge ratio (m/z). spectroscopyonline.comrsc.org

A significant challenge in arsenic analysis by ICP-MS is the polyatomic interference at its single isotope mass of 75 amu. The presence of chloride in samples and the argon plasma gas can form ⁴⁰Ar³⁵Cl⁺, which has the same nominal mass as ⁷⁵As⁺. thermofisher.comspectroscopyonline.com Advanced ICP-MS systems overcome this interference using a collision/reaction cell (CRC) or dynamic reaction cell (DRC). nih.govnih.gov In this technology, a reaction gas, typically oxygen, is introduced into the cell. The As⁺ ions react with oxygen to form arsenic monoxide (⁷⁵As¹⁶O⁺), which is then measured at m/z 91, a mass free from the original interference. nih.govspectroscopyonline.com

Tandem ICP-MS (ICP-MS/MS) , or triple quadrupole ICP-MS, provides an even more robust solution for interference removal. spectroscopyonline.com It uses a first quadrupole (Q1) as a mass filter to allow only ions at m/z 75 to enter the reaction cell. This prevents other sample matrix ions from reacting and forming new interferences at the target product ion mass (m/z 91). The resulting spectra are cleaner with lower background noise, leading to improved detection limits. spectroscopyonline.com

Typical operating parameters for ICP-MS detection of arsenic are outlined below.

ParameterTypical SettingPurpose
RF Power 1400-1550 W wur.nlrsc.orgGenerates and sustains the argon plasma.
Analyte m/z 75 (direct) or 91 (as AsO⁺) nih.govspectroscopyonline.comMass-to-charge ratio monitored for arsenic.
Cell Gas Oxygen or Helium nih.govspectroscopyonline.comrsc.orgReacts with or removes interfering ions.
Dwell Time 100-250 ms (B15284909) rsc.orgSignal acquisition time per point.

While ICP-MS is a powerful elemental detector, it does not provide information about the molecular structure of the arsenic species. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that generates intact molecular ions from polar, non-volatile compounds, making it ideal for confirming the identity of species like this compound separated by HPLC. researchgate.netresearcher.life ESI-MS provides the molecular weight of the compound, which is crucial for structural elucidation and is often used to complement ICP-MS data. researchgate.netresearcher.life this compound would typically be detected as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.

High-Resolution Mass Spectrometry (HRMS) , when coupled with ESI, provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of an unknown compound, serving as a powerful tool for identifying novel metabolites or confirming the structure of known species like this compound. researchgate.netgrafiati.com

Hyphenated Techniques for Comprehensive Speciation Analysis (e.g., LC-ICP-MS, GC-MS)

The most powerful analytical approaches for the characterization of this compound involve the "hyphenation," or online coupling, of a separation technique with a detection technique.

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): This is the most prevalent and robust hyphenated technique for arsenic speciation. researchgate.netnih.govlawdata.com.tw It combines the superior separation capabilities of HPLC for various arsenic species with the outstanding sensitivity and elemental specificity of ICP-MS. shimadzu.comthermofisher.com The eluent from the HPLC column is introduced directly into the ICP-MS, allowing for continuous, real-time detection and quantification of each arsenic compound as it elutes. nih.govshimadzu.com This combination has become the gold standard for analyzing organoarsenic compounds in a wide range of matrices. nih.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): For analytes that can be made volatile, GC-MS is an excellent alternative. nih.gov It combines the high resolving power of gas chromatography with the identification capabilities of a mass spectrometer. nih.gov For the analysis of this compound, this would involve an initial derivatization step to create a volatile derivative, followed by injection into the GC-MS system for separation and detection. nih.govyoutube.com This technique is particularly useful for complex samples where the high efficiency of GC separation is advantageous.

The combination of these advanced hyphenated techniques allows for the comprehensive characterization of this compound, providing reliable separation, sensitive quantification, and unambiguous identification.

Sample Preparation and Extraction Protocols for Diverse Environmental and Biological Matrices

A comprehensive review of the scientific literature reveals a notable absence of specific, validated sample preparation and extraction protocols for the chemical compound this compound from various environmental and biological matrices. Research has predominantly focused on other common arsenic species such as inorganic arsenic (As(III) and As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). habitablefuture.org

Consequently, the development and publication of methodologies tailored to the unique physicochemical properties of this compound are necessary for its accurate quantification and toxicological assessment. In the absence of specific data for this compound, this section will outline general sample preparation and extraction principles commonly employed for other organoarsenic compounds. It is crucial to emphasize that these methods would require rigorous optimization and validation for the analysis of this compound.

General Extraction Techniques for Organoarsenicals from Environmental Matrices

The primary goal of sample preparation for environmental matrices like soil, sediment, and water is to efficiently extract the target analyte while minimizing matrix interferences and preventing species transformation.

Soil and Sediment Samples:

Sequential extraction schemes are often employed to fractionate arsenic species based on their binding to different soil and sediment components. These methods use a series of extractants of increasing strength to release arsenicals associated with exchangeable ions, carbonates, amorphous and crystalline iron/aluminum oxides, and organic matter.

For the extraction of total organoarsenicals, various solvents and techniques have been utilized for compounds like MMA and DMA. These approaches would likely serve as a starting point for developing a method for this compound.

Extraction TechniqueTypical Solvents/ReagentsCommon MatricesGeneral Findings for Other Organoarsenicals
Solvent Extraction Deionized water, Methanol/water mixtures, Mild acids (e.g., 0.01 M CaCl2, 0.05 M (NH4)2SO4)Soil, SedimentMild extractants are used to assess the plant-available fraction of arsenic compounds. Methanol/water is effective for extracting organic arsenic but may have lower efficiency for inorganic forms.
Acid Digestion/Extraction Phosphoric acid, Nitric acid/Hydrogen peroxideSoil, Sediment, Plant tissueMicrowave-assisted extraction with phosphoric acid or a mixture of nitric acid and hydrogen peroxide has been shown to effectively extract various arsenic species while aiming to preserve their integrity.
Soil Washing Biodegradable organic acids (e.g., oxalic acid, citric acid, ascorbic acid)Contaminated SoilCombinations of organic acids can effectively remove arsenic from soils, particularly by dissolving the iron and aluminum oxides to which arsenic is often bound.

Water Samples:

For aqueous samples, the main challenges are often the low concentration of the analyte and the need to preserve the arsenic species present. Pre-concentration is a common step.

TechniquePrincipleCommon AnalytesKey Considerations
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent (e.g., anion or cation exchange resin) and then eluted with a small volume of solvent.As(III), As(V), MMA, DMAThe choice of sorbent is critical and depends on the charge of the arsenic species. This technique can be used for both pre-concentration and separation of different arsenic species. habitablefuture.org
Liquid-Phase Microextraction (LPME) A small volume of an immiscible organic solvent is used to extract the analyte from the aqueous sample.MMA, DMAThis is a green chemistry approach that minimizes solvent use.
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the sample, and the analyte adsorbs to the coating. The fiber is then desorbed in the analytical instrument.Volatile arsenicalsThis is a solvent-free technique often used for gas chromatography applications.

General Extraction Techniques for Organoarsenicals from Biological Matrices

Sample preparation for biological matrices such as urine, blood, and tissues must effectively break down the complex matrix to release the target analyte without altering its chemical form.

Urine Samples:

Urine analysis is a common method for biomonitoring arsenic exposure. Sample preparation is often relatively simple.

Preparation StepProcedurePurpose
Centrifugation Samples are spun at high speed (e.g., 5000 rpm for 10 minutes).To remove particulate matter.
Filtration The supernatant is passed through a filter (e.g., 0.45 µm).To remove any remaining fine particles.
Dilution The filtered sample is diluted with a suitable solvent (e.g., ultrapure water).To reduce matrix effects during analysis.

Tissue Samples (e.g., Liver, Muscle, Hair, Nails):

Extraction from solid tissues is more complex and often requires digestion or enzymatic treatment.

Extraction TechniqueTypical ReagentsGeneral Findings for Other Organoarsenicals
Acid Digestion Phosphoric acid, Nitric acidDigestion in phosphoric acid at elevated temperatures has been used to extract arsenicals from tissue homogenates.
Solvent Extraction Methanol/waterA common extraction solvent for releasing arsenicals from freeze-dried biological tissues like red blood cells, hair, and nails.
Enzymatic Digestion TrypsinThis method can be used to break down the protein matrix of tissues to release bound arsenicals.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the ecological and mechanistic interactions of the chemical compound This compound is exceptionally scarce. Research specifically investigating its cellular uptake, biochemical effects, environmental mobility, and microbial interactions is not publicly available at this time.

The field of environmental science has extensively studied various arsenic compounds, particularly inorganic forms like arsenate and arsenite, as well as simpler methylated organoarsenicals such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). However, more complex organoarsenicals, including dialkylarsinic acids like this compound, have received significantly less research focus. While general principles of organoarsenical behavior in the environment exist, applying these broadly to a specific, unstudied compound would be speculative and would not meet the standards of scientific accuracy.

The provided outline requests a detailed examination of the compound's specific interactions with living organisms and the environment. This includes:

Ecological and Mechanistic Interactions of Bis 2 Methylpropyl Arsinic Acid

Interactions with Microbial Communities and Their Role in Biogeochemical Cycling of Arsenic:The role of microbial communities in the biogeochemical cycling of arsenic is a well-established field. Microbes are known to perform transformations such as methylation, demethylation, oxidation, and reduction. However, the specific interactions of microbial communities with Bis(2-methylpropyl)arsinic acid, and its contribution to the broader arsenic cycle, have not been documented.

Due to the absence of specific research on this compound, it is not possible to provide a scientifically rigorous article that adheres to the requested detailed outline. The creation of such an article would require original research to be conducted on the compound.

Environmental Remediation and Mitigation Strategies for Bis 2 Methylpropyl Arsinic Acid Contamination

Bioremediation Approaches for Bis(2-methylpropyl)arsinic Acid

Bioremediation harnesses biological processes to detoxify or remove pollutants from the environment and is considered a cost-effective and environmentally friendly approach.

Microorganisms play a crucial role in the biogeochemical cycling of arsenic through various transformation processes. These processes, including oxidation, reduction, and methylation, can alter the mobility and toxicity of arsenic compounds.

Microbial Transformations of Organoarsenicals:

Microbes have evolved mechanisms to metabolize arsenic compounds as a detoxification strategy. The degradation of organoarsenic compounds often involves the cleavage of the carbon-arsenic bond, releasing inorganic arsenic which can then be subject to further microbial transformations. For instance, some bacteria can utilize organoarsenic compounds as a sole carbon source. One study identified a strain of Kytococcus sedentarius capable of degrading diphenylarsinic acid (DPAA), an aryl organoarsenic compound, into arsenic acid and cis,cis-muconate oup.com. While DPAA is structurally different from the aliphatic this compound, this demonstrates the potential for microbial cleavage of the carbon-arsenic bond.

The general microbial processes for arsenic detoxification include:

Oxidation: The oxidation of the more toxic arsenite (As(III)) to the less toxic and less mobile arsenate (As(V)) is a common detoxification mechanism.

Reduction: Some microbes can reduce arsenate to arsenite.

Methylation: Methylation of inorganic arsenic can produce volatile and sometimes more toxic arsenic species. However, it is also considered a detoxification pathway in some aerobes by converting more toxic methylated arsenite to less toxic methylated arsenate.

While specific microbial pathways for the degradation of this compound have not been documented, it is plausible that microorganisms could cleave the isobutyl groups from the arsenic atom, leading to the formation of inorganic arsenic. The subsequent fate of this inorganic arsenic would then be governed by the prevailing microbial community and environmental conditions.

Potential Microbial Candidates for Remediation:

Research into bacteria capable of degrading other recalcitrant organic pollutants may offer clues for identifying candidates for this compound degradation. For example, Variovorax paradoxus is known for its diverse metabolic capabilities in degrading a wide array of organic pollutants and is also known to oxidize As(III) to As(V) as a detoxification mechanism wikipedia.org. Further research would be needed to screen for and isolate microbial strains with the specific enzymatic machinery to break down this compound.

Table 1: Examples of Microorganisms Involved in Arsenic Transformation

Microorganism Arsenic Transformation Reference
Kytococcus sedentarius Degrades diphenylarsinic acid oup.com
Variovorax paradoxus Oxidizes As(III) to As(V) wikipedia.org

Phytoremediation is an innovative and cost-effective technology that uses green plants to clean up contaminated environments usda.gov. This approach can be particularly useful for large areas with low to moderate levels of contamination.

Mechanisms of Phytoremediation:

Plants can remediate contaminated soil and water through several mechanisms:

Phytoextraction: The uptake and accumulation of contaminants in the harvestable parts of the plant.

Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil.

Rhizodegradation: The breakdown of organic contaminants in the soil by microbial activity in the root zone (rhizosphere).

Phytovolatilization: The uptake and transpiration of contaminants into the atmosphere.

Arsenic Hyperaccumulating Plants:

A key aspect of phytoextraction is the use of hyperaccumulator plants, which can accumulate high concentrations of specific elements in their tissues. The Chinese Brake fern (Pteris vittata) is a well-known arsenic hyperaccumulator.

While most phytoremediation research has focused on inorganic arsenic, the potential for plants to take up and transform organoarsenic compounds exists. The bioavailability of this compound in the soil would be a critical factor influencing its uptake by plants. Once taken up, the plant's metabolic processes could potentially transform the compound.

Assisted Phytoremediation:

To enhance the efficiency of phytoremediation, various strategies can be employed. The use of plant-growth-promoting rhizobacteria (PGPR) can improve plant health and biomass, leading to increased contaminant uptake. Additionally, soil amendments can be used to alter the bioavailability of the contaminant. For instance, mobilizing agents could potentially increase the uptake of this compound by plants, although this would need to be carefully managed to prevent leaching into groundwater.

Table 2: Phytoremediation Mechanisms

Mechanism Description
Phytoextraction Contaminants are absorbed by the roots and translocated to the harvestable parts of the plant.
Phytostabilization Plants immobilize contaminants in the soil, reducing their mobility and bioavailability.
Rhizodegradation Breakdown of organic contaminants by microorganisms in the plant's root zone.
Phytovolatilization Plants take up contaminants and release them into the atmosphere through transpiration.

Physicochemical Treatment Methods for Environmental Contamination

In addition to bioremediation, several physicochemical methods can be employed for the removal of organoarsenic compounds from contaminated water and soil.

Adsorption:

Adsorption is a widely used technique for removing contaminants from water. This process involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. Various adsorbent materials have been investigated for the removal of organoarsenic compounds like p-arsanilic acid (p-ASA) and roxarsone (ROX).

One study investigated the use of a MnFe2O4-graphene hybrid nanocomposite for the adsorption of p-ASA and ROX, with maximum adsorption capacities of 24.6 mg g⁻¹ and 31.62 mg g⁻¹, respectively nih.gov. The primary adsorption mechanisms were identified as surface complexation and electrostatic interaction nih.gov. While these are aryl organoarsenicals, the principles of adsorption could be applicable to aliphatic compounds like this compound. The effectiveness of adsorption would depend on the specific properties of the adsorbent and the chemical structure of the organoarsenic compound.

Advanced Oxidation Processes (AOPs):

Advanced oxidation processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). AOPs have the potential to degrade the organic moiety of this compound, breaking the carbon-arsenic bond and transforming it into inorganic arsenic, which can then be removed by conventional methods.

Membrane Filtration:

Membrane filtration technologies, such as nanofiltration and reverse osmosis, can be effective in removing a wide range of contaminants from water, including arsenic species. The effectiveness of membrane filtration for removing this compound would depend on factors such as the molecular size of the compound and the pore size of the membrane.

Table 3: Physicochemical Treatment Methods for Organoarsenic Contamination

Treatment Method Description Potential Application for this compound
Adsorption Removal of contaminants by binding to the surface of an adsorbent material. Potentially effective using materials like activated carbon or metal-based nanocomposites.
Advanced Oxidation Processes (AOPs) Degradation of organic compounds through oxidation by hydroxyl radicals. Could break down the organic part of the molecule, converting it to inorganic arsenic.
Membrane Filtration Separation of contaminants from water using semi-permeable membranes. Nanofiltration or reverse osmosis could potentially remove the compound based on its size.

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